REV1 UBM2 Direct Binding Affinity (SPR)
MLAF50 directly binds to the REV1 UBM2 domain with a dissociation constant (KD) of 37 ± 3.0 μM as measured by surface plasmon resonance (SPR) [1]. This affinity is only 2-fold weaker than the native ubiquitin-UBM2 interaction (KD ≈ 18.5 μM), confirming that MLAF50 is a competitive orthosteric ligand of physiological relevance [1].
| Evidence Dimension | Binding affinity (KD) |
|---|---|
| Target Compound Data | 37 ± 3.0 μM |
| Comparator Or Baseline | Ubiquitin-REV1 UBM2 interaction: KD ≈ 18.5 μM (2-fold stronger) |
| Quantified Difference | MLAF50 KD is 2-fold weaker (37 μM vs 18.5 μM) |
| Conditions | SPR; REV1 UBM2 immobilized on chip; MLAF50 injected as analyte |
Why This Matters
Quantifies that MLAF50 is a viable chemical probe with affinity comparable to the native ligand, enabling competitive inhibition studies of ubiquitin-mediated REV1 scaffolding.
- [1] Vanarotti M, et al. Structures of REV1 UBM2 Domain Complex with Ubiquitin and with a Small-Molecule that Inhibits the REV1 UBM2–Ubiquitin Interaction. J Mol Biol. 2018;430(17):2857-2872. (Table 4, Figure 7A) View Source
